What is 2-(4-Nonylphenoxy)acetic acid
What is 2-(4-Nonylphenoxy)acetic acid
An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid: Properties, Biological Activity, and Methodologies
Abstract
2-(4-Nonylphenoxy)acetic acid is a molecule of significant duality, functioning as both a specified industrial chemical and an environmental metabolite of widespread commercial surfactants. Primarily utilized as a corrosion inhibitor and antifoaming agent in lubricants and fuels, its origins are inextricably linked to the environmental degradation of nonylphenol ethoxylates (NPEOs), formerly ubiquitous in detergents and other formulations. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's physicochemical properties, industrial applications, and environmental formation. We delve into its complex toxicological profile, which is characterized by corrosive properties and, most notably, a potential for endocrine disruption, largely informed by its metabolic relationship to the known xenoestrogen 4-nonylphenol. Detailed, field-proven protocols for its chemical synthesis, analytical quantification via RP-HPLC, and in vitro assessment of endocrine activity are provided to equip professionals with the necessary methodologies for its study.
Chemical Identity and Physicochemical Properties
2-(4-Nonylphenoxy)acetic acid (CAS No: 3115-49-9) is a carboxylic acid derivative of 4-nonylphenol.[1][2] The structure consists of a phenol ring substituted at the para position with a branched nonyl (nine-carbon) alkyl chain, with an acetic acid moiety linked via an ether bond. This amphiphilic nature, conferred by the lipophilic alkylphenol portion and the hydrophilic carboxylic acid group, dictates its physical properties and applications. While industrially produced nonylphenol is a complex mixture of isomers with branched alkyl chains, the 4-substituted isomer is predominant.[3][4]
| Property | Value | Source(s) |
| CAS Number | 3115-49-9 | [1][2][5][6][7] |
| Molecular Formula | C₁₇H₂₆O₃ | [1][2][5][6] |
| Molecular Weight | 278.39 g/mol | [1][2][5] |
| Appearance | Clear to light-amber liquid | [1][8] |
| Solubility | Insoluble in water; Soluble in alkali and organic solvents | [8] |
| Density | ~1.017 g/cm³ | [5][9] |
| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg | [9][10] |
| Flash Point | 140.1 ± 15.3 °C | [9][11] |
| Synonyms | (p-Nonylphenoxy)acetic acid, 4-Nonylphenoxyacetic acid | [2][6][9] |
Environmental Origin and Significance
2-(4-Nonylphenoxy)acetic acid is not primarily manufactured for release into the environment; rather, it is a significant degradation product of nonylphenol ethoxylates (NPEOs). NPEOs are non-ionic surfactants extensively used for decades in industrial cleaners, detergents, paints, and pesticides.[3][12][13] When products containing NPEOs are disposed of "down-the-drain," they enter wastewater treatment plants.[3][14] During aerobic biological treatment, microbial activity shortens the hydrophilic ethoxylate chain, leading to the formation of persistent, more lipophilic metabolites such as 4-nonylphenol (4-NP) and, through further oxidation, carboxylated derivatives like 2-(4-nonylphenoxy)acetic acid.[15][16]
The formation of this compound is a critical step in the environmental fate of NPEOs, as it represents a transformation from a relatively benign surfactant into metabolites with known environmental and toxicological concerns.
Toxicological Summary
The compound poses several direct chemical hazards, primarily related to its corrosive and sensitizing nature.
| Toxicological Endpoint | Result | Hazard Classification | Source(s) |
| Acute Oral Toxicity | LD₅₀ = 1674 mg/kg bw (rat) | Harmful if swallowed | |
| Skin Irritation/Corrosion | Corrosive effects observed in rabbits | Causes severe skin burns | [17] |
| Eye Irritation/Damage | Corrosion of cornea, iris, and conjunctiva in rabbits | Causes serious eye damage | |
| Skin Sensitization | Positive result in guinea pig maximization test (75%) | May cause an allergic skin reaction | |
| Genotoxicity | Negative in both in vitro and in vivo assays | Not considered genotoxic | [17] |
Key Experimental Protocols
For researchers investigating 2-(4-nonylphenoxy)acetic acid, robust methodologies for its synthesis, analysis, and biological assessment are crucial.
Synthesis via Williamson Ether Synthesis
This protocol describes a standard method for producing phenoxyacetic acids from a phenol and a haloacetate. The causality lies in the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloroacetate.
Principle: 4-Nonylphenol is deprotonated by a strong base (e.g., sodium hydroxide) to form the more nucleophilic sodium 4-nonylphenoxide. This phenoxide then displaces the chloride ion from sodium chloroacetate in an Sₙ2 reaction to form the ether linkage. The final product is precipitated by acidification. [18] Step-by-Step Methodology:
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Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-nonylphenol in a suitable solvent like ethanol or a water/toluene mixture.
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Add 1.05 equivalents of sodium hydroxide (as a concentrated aqueous solution) dropwise with stirring. The formation of the sodium phenoxide salt may be observed.
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Condensation Reaction: Prepare a separate solution of 1.1 equivalents of sodium chloroacetate in water.
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Heat the phenoxide solution to reflux (approx. 90-100 °C).
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Add the sodium chloroacetate solution dropwise to the refluxing phenoxide solution over 30-60 minutes.
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Maintain the reaction at reflux for 2-4 hours to ensure complete reaction. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous layer.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. The 2-(4-nonylphenoxy)acetic acid product will precipitate as an oil or solid.
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Purification: Collect the crude product by vacuum filtration if solid, or by extraction with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) if oily.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Analytical Quantification using RP-HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying this compound in various matrices.
Principle: The compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). A polar mobile phase is used for elution, and the compound is detected by its UV absorbance. [19]The choice of a C18 column is critical due to the molecule's high lipophilicity (XLogP3 ≈ 6.0), ensuring sufficient retention and separation from more polar matrix components. [9] Step-by-Step Methodology:
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Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~275 nm (corresponding to the absorbance of the phenol chromophore).
-
Gradient: Start with a 50:50 mixture of A:B, increasing to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: Gradient must be optimized for specific sample matrix).
-
-
Sample Preparation:
-
Dissolve standards and samples in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Ensure all samples are filtered through a 0.22 µm syringe filter before injection to prevent column clogging.
-
-
Quantification: Generate a calibration curve using standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.
In Vitro Assessment of Endocrine Activity (YES Assay)
The Yeast Estrogen Screen (YES) assay is a widely used reporter gene assay to detect estrogenic or anti-estrogenic activity of test compounds. [17] Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains two foreign genetic elements: the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) fused to an estrogen response element (ERE). When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the ERE, activating transcription of the reporter gene. The resulting enzyme production can be quantified colorimetrically.
Regulatory Context and Conclusion
Due to the endocrine-disrupting properties and environmental persistence of their degradation products, the use of nonylphenol (NP) and nonylphenol ethoxylates (NPEOs) has been heavily restricted in many regions. In the European Union, under the REACH regulation, NP and NPEOs are banned for use in concentrations ≥0.1% in applications like domestic cleaning, textiles, and cosmetics. [20][21]While these regulations target the parent compounds, they indirectly impact the environmental levels of metabolites like 2-(4-nonylphenoxy)acetic acid.
References
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(p-Nonylphenoxy)acetic acid | C17H26O3. (n.d.). PubChem. Retrieved from [Link]
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